molecular formula C12H11ClN2S B15315529 4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B15315529
M. Wt: 250.75 g/mol
InChI Key: TXTFPRRVJOXVMB-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS: 116668-69-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thienopyrimidine scaffold. This compound has been utilized in medicinal chemistry research, particularly as a precursor for synthesizing derivatives targeting diseases such as cancer .

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

12-chloro-10-cyclopropyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C12H11ClN2S/c13-10-9-7-2-1-3-8(7)16-12(9)15-11(14-10)6-4-5-6/h6H,1-5H2

InChI Key

TXTFPRRVJOXVMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a cyclopropylamine derivative with a chloro-substituted thieno-pyrimidine precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno-pyrimidine compounds .

Scientific Research Applications

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The thienopyrimidine core is conserved across analogs, but substituent variations at the 2- and 4-positions dictate differences in physicochemical properties and applications. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
4-Chloro-2-cyclopropyl-... (Target Compound) 2-Cyclopropyl, 4-Cl C₁₁H₁₁ClN₂S¹ 238.73 Precursor for antitumor agents; discontinued
4-Chloro-2-ethyl-... 2-Ethyl, 4-Cl C₁₂H₁₃ClN₂S 252.77 Not specified (structural analog)
4-Chloro-6,7-dihydro-... (No 2-substituent) 4-Cl C₉H₈ClN₂S 210.69 Synthesis of antibacterial thienopyrimidines
2-Methyl-...-4-thiol 2-Methyl, 4-SH C₁₀H₁₀N₂S₂ 222.33 Not specified (sulfur variant)
Ethyl ester derivative 4-Cl, 5-ethyl ester C₁₃H₁₃ClN₂O₂S 296.77 Enhanced lipophilicity for drug delivery

¹ Calculated based on cyclopropane (C₃H₅) replacing ethyl (C₂H₅) in C₁₂H₁₃ClN₂S .

Key Differentiators

  • Cyclopropyl vs. Ethyl : The cyclopropyl group’s ring strain and compact geometry may enhance binding affinity in enzyme pockets compared to linear alkyl chains (e.g., ethyl). However, synthetic challenges or stability issues could explain its discontinuation .
  • 4-Chloro Group : Universally retained across analogs for its electron-withdrawing effects, which stabilize the pyrimidine ring and facilitate nucleophilic substitution in further derivatization .

Biological Activity

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound notable for its unique structural features, including a cyclopropyl group and a fused thieno-pyrimidine ring system. With a molecular formula of C9H7ClN2SC_9H_7ClN_2S and a molecular weight of approximately 210.69 g/mol, this compound has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and antifungal research.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits potent antibacterial and antifungal activities. Studies have shown that the compound interacts with specific molecular targets that modulate enzyme or receptor activities, suggesting its potential as a therapeutic agent against various pathogens.

The biological activity of this compound is believed to stem from its ability to bind to key biological targets. These interactions may inhibit essential enzymatic pathways in bacteria and fungi, leading to impaired growth or cell death. Ongoing studies aim to elucidate the specific molecular mechanisms through which this compound exerts its effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the cyclopropyl group and chloro substituent appears to enhance its biological activity compared to related compounds.

Compound NameCAS NumberSimilarity IndexUnique Features
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine300816-24-40.98Methyl substitution enhances lipophilicity
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine88203-17-20.95Chloromethyl group introduces additional reactivity
4-Chloro-6,7-dihydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine40106-58-90.93Cycloheptane ring offers different steric properties

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. The findings suggested that administration of the compound led to substantial improvements in survival rates among infected subjects compared to controls.

Future Directions in Research

Ongoing research is focused on optimizing synthetic routes for enhanced yield and purity of this compound. Additionally, investigations are underway to explore its potential applications in other therapeutic areas such as cancer treatment and anti-inflammatory therapies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

The synthesis typically involves cyclization and nucleophilic substitution reactions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are preferred to stabilize intermediates and enhance reactivity .
  • Catalysts : Sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) are used to facilitate substitutions, as seen in analogous thienopyrimidine syntheses .
  • Temperature control : Reactions are often conducted under reflux (100–150°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrimidine ring connectivity .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z ~266–270 g/mol for derivatives) .
  • Melting point analysis : A sharp range (e.g., 104–105°C) indicates high crystallinity and purity .
  • HPLC : For assessing purity and detecting byproducts .

Q. What are common chemical reactions involving the 4-chloro substituent in this compound?

The 4-chloro group is reactive in:

  • Nucleophilic aromatic substitution : Replaced with amines, alkoxides, or thiols under mild conditions (e.g., room temperature, DMF) .
  • Cross-coupling reactions : Pd/Cu-catalyzed alkynylation or arylation to introduce diverse functional groups .
  • Hydrolysis : Forms hydroxyl derivatives under acidic/basic conditions, useful for further derivatization .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence biological activity compared to other alkyl/aryl groups?

Structural comparisons from related compounds reveal:

SubstituentBioactivity (IC₅₀/μM)Key Observations
Cyclopropyl0.8–1.2 (Anticancer)Enhanced steric hindrance improves target selectivity .
Isobutyl2.5–3.5 (Antimicrobial)Increased lipophilicity reduces solubility .
Methyl5.0–7.0 (Anti-TB)Lower steric demand decreases potency .
The cyclopropyl group’s strained ring system enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer activity)?

Methodological considerations include:

  • Assay standardization : Use consistent cell lines (e.g., M. tuberculosis H37Rv for anti-TB studies) and control compounds .
  • Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
  • Structural validation : Confirm compound identity via X-ray crystallography to exclude isomer interference .

Q. What strategies optimize yield in Pd/Cu-catalyzed alkynylation of this compound?

Key optimizations:

  • Catalyst loading : 5 mol% Pd/C with 10 mol% CuI in methanol achieves >80% yield .
  • Temperature : 60°C balances reaction rate and side-product formation.
  • Substrate ratio : A 1:1.2 ratio of thienopyrimidine to alkyne minimizes unreacted starting material .

Q. What in vitro models are suitable for evaluating antiplasmodial activity of derivatives?

Recommended approaches:

  • Plasmodium falciparum cultures : Measure growth inhibition (e.g., SYBR Green assay) .
  • Cytotoxicity screening : Use human hepatoma (HepG2) cells to assess selectivity indices .
  • Resistance profiling : Test against chloroquine-resistant strains (e.g., Dd2) to identify novel mechanisms .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite high in vitro potency?

Contradictions arise from:

  • Formulation differences : Use of co-solvents (e.g., DMSO) in assays masks solubility limitations .
  • Structural analogs : Derivatives with hydrophilic groups (e.g., morpholine) improve solubility but reduce potency .
  • Particle size : Nanoformulation (e.g., starch nanoparticles) enhances bioavailability without altering intrinsic solubility .

Methodological Recommendations

  • Synthetic troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) to detect intermediates .
  • Bioactivity validation : Repeat assays in triplicate with blinded sample coding to minimize bias .
  • Data reporting : Include full spectral data (NMR, HRMS) in supplementary materials for reproducibility .

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